N3-(4-Methylpiperazin-1-yl)-beta-alaninamide (C2H2O4)
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Overview
Description
N3-(4-Methylpiperazin-1-yl)-beta-alaninamide (C2H2O4) is a compound that features a piperazine ring substituted with a methyl group and an alaninamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(4-Methylpiperazin-1-yl)-beta-alaninamide typically involves the reaction of 4-methylpiperazine with beta-alanine derivatives under specific conditions. One common method includes the use of coupling reagents such as hydroxybenzotriazole (HOBt) and N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride (EDC.HCl) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N3-(4-Methylpiperazin-1-yl)-beta-alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The piperazine ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N3-(4-Methylpiperazin-1-yl)-beta-alaninamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N3-(4-Methylpiperazin-1-yl)-beta-alaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Methylpiperazine: A simpler analog with similar structural features.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: A more complex derivative with additional functional groups.
Uniqueness
N3-(4-Methylpiperazin-1-yl)-beta-alaninamide is unique due to its specific combination of a piperazine ring and an alaninamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1385694-42-7 |
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Molecular Formula |
C10H20N4O5 |
Molecular Weight |
276.293 |
IUPAC Name |
3-[(4-methylpiperazin-1-yl)amino]propanamide;oxalic acid |
InChI |
InChI=1S/C8H18N4O.C2H2O4/c1-11-4-6-12(7-5-11)10-3-2-8(9)13;3-1(4)2(5)6/h10H,2-7H2,1H3,(H2,9,13);(H,3,4)(H,5,6) |
InChI Key |
MTRVAXNUFVDVKX-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)NCCC(=O)N.C(=O)(C(=O)O)O |
solubility |
not available |
Origin of Product |
United States |
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